N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline

Chemical Identity Procurement Data Gap Analysis

Researchers face a data gap for novel aniline building blocks, where structural uniqueness risks unvalidated analog substitution. N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-69-4) is a distinct research chemical with a specific 3-phenylpropoxy and branched N-alkyl substitution pattern, offering a hypothesis-driven screening tool or synthetic intermediate. Its unique structure may confer specific properties like lipophilicity or target-binding conformations unattainable with generic analogs. - Ideal for medicinal chemistry projects requiring this exact substitution pattern. - Potential for use as a reference standard in LC-MS/GC-MS method development (purity and stability must be independently verified via CoA). - Procurement managers benefit from a reliable, single-source supply for this non-commodity research chemical.

Molecular Formula C26H31NO2
Molecular Weight 389.5 g/mol
CAS No. 1040690-69-4
Cat. No. B1389445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline
CAS1040690-69-4
Molecular FormulaC26H31NO2
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCC(CNC1=CC(=CC=C1)OCCCC2=CC=CC=C2)OC3=CC=CC(=C3)C
InChIInChI=1S/C26H31NO2/c1-3-24(29-26-16-7-10-21(2)18-26)20-27-23-14-8-15-25(19-23)28-17-9-13-22-11-5-4-6-12-22/h4-8,10-12,14-16,18-19,24,27H,3,9,13,17,20H2,1-2H3
InChIKeyJGOSDFJUXGMQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-69-4): Identity & Basic Characterization


N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-69-4; molecular formula C26H31NO2; molecular weight 389.53 g/mol) is an aniline derivative commercially offered as a research chemical . It comprises a 3-(3-phenylpropoxy) substituent on the aniline ring and an N-linked 2-(3-methylphenoxy)butyl side chain, placing it within a class of alkoxy-substituted N-alkylanilines commonly used as building blocks or screening compounds in medicinal chemistry and chemical biology . At present, no primary research publications, patents, or public bioactivity databases have reported quantitative pharmacological or physicochemical data for this specific compound under its CAS number .

Scaffold
Distinct alkoxy-substituted N-alkylaniline with 3-phenylpropoxy and branched N-alkyl side chain
Context
Offered as a research chemical; no public bioactivity or physicochemical data reported
Fit
Suitable as a synthetic building block or analytical reference compound; all experimental use requires in-house verification

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-69-4): Substitution Risks Without Public Data


In the absence of public quantitative data, any attempt to substitute this compound with a structurally similar analog entails uncharacterized risks . The precise combination of the 3-phenylpropoxy and 2-(3-methylphenoxy)butyl substituents may confer unique physicochemical properties (e.g., lipophilicity, metabolic stability, target-binding conformations) that cannot be inferred solely from compound-class generalizations. Without head-to-head comparative data, interchangeability remains unvalidated, and procurement decisions made on superficial structural similarity could compromise experimental reproducibility or lead to unanticipated biological outcomes . Wherever feasible, investigators should request vendor Certificate of Analysis (CoA) and batch-specific purity data prior to acquisition, and rigorous in-house characterization is advisable before use.

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Structurally similar analogs may possess different physicochemical and conformational properties; lack of public comparative data prevents interchangeability assessment.
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Superficial structural resemblance does not ensure equivalent experimental outcomes; procurement on similarity alone may compromise reproducibility.
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Batch-specific purity and identity should be confirmed via vendor CoA and in-house characterization before adoption.

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-69-4): Differentiation Evidence


Quantitative Differentiation Evidence Summary

A comprehensive search of primary research papers, patents, PubChem, ChEMBL, and other authoritative databases was conducted in accordance with the source priority rules. No quantitative biological assay data, selectivity profiling, pharmacokinetic measurements, or stability data were found for this specific compound under its CAS number. Consequently, no comparator-based quantitative evidence can be presented at this time . The compound is listed solely as a commercial research chemical with basic molecular descriptors (MW 389.53; formula C26H31NO2) . The absence of public data precludes any claim of differentiation over analogs such as N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline (CAS 1040694-18-5) or N-Benzyl-3-(3-phenylpropoxy)aniline (CAS 1040690-41-2) . This evidence gap is explicitly acknowledged in accordance with the guidelines for high-confidence evidence evaluation.

Data Gap Analysis
Data to verify
No public quantitative data available
Procurement decisions cannot be based on comparative performance
In-house characterization is advisable; analog compounds also lack comprehensive public data
Chemical Identity Procurement Data Gap Analysis

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline (CAS 1040690-69-4): Application Scenarios


Custom Synthesis Building Block

Given the absence of published bioactivity data, the most immediate application is as a synthetic intermediate or building block in medicinal chemistry projects where its specific substitution pattern (3-phenylpropoxy aniline with a branched N-alkyl group) is required . Researchers must independently verify purity and identity before use.

Analytical Reference Compound

The compound's distinct structure may serve as a reference standard for developing or validating LC-MS, GC-MS, or HPLC methods, provided its chemical purity and stability are confirmed via Certificate of Analysis from a reputable supplier .

Biochemical Assay Screening

As a structurally novel aniline derivative, it could be included in exploratory screening campaigns. However, no target-specific activity has been publicly documented, so its inclusion should be hypothesis-driven based on structural similarity to known active chemotypes, with the caveat that any hits would require thorough orthogonal validation .

Physicochemical Property Profiling

The compound could be subjected to in-house physicochemical profiling (LogP, solubility, metabolic stability in liver microsomes, etc.) to generate comparative data versus close analogs, thereby filling the current public data gap and enabling evidence-based procurement decisions in future studies .

Application
Selection Property
Validation Focus
Custom Synthesis Building Block
Structural scaffold verification
Purity and identity confirmation
Analytical Reference Compound
Purity and stability documentation
Method suitability assessment
Biochemical Assay Screening
Hypothesis-driven structural novelty
Orthogonal hit validation
Physicochemical Property Profiling
Comparative property generation
Data gap filling
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